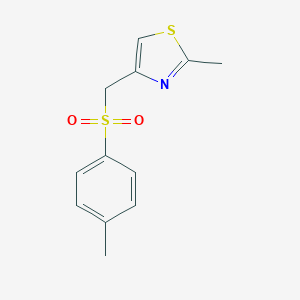![molecular formula C18H16ClF3N4OS B274616 3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274616.png)
3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a pyrazolopyrimidine derivative and has been shown to exhibit promising biological activities, making it a potential candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. It has been shown to exhibit potent anti-inflammatory and analgesic activities in animal models. Additionally, it has been shown to have potential as an anticancer agent and has been studied for its ability to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its potent anti-inflammatory and analgesic activities. This makes it a useful tool for studying the role of inflammation and pain in various disease states. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Additionally, the exact mechanism of action of this compound needs to be further elucidated in order to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of 3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves several steps, including the reaction of 2-aminothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-methylpiperidine to form the corresponding amide. The amide is then reacted with 3-chloro-5-(trifluoromethyl)pyrazole-4-carboxylic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic activities in animal models. Additionally, it has been shown to have potential as an anticancer agent and has been studied for its ability to inhibit the growth of cancer cells.
Eigenschaften
Molekularformel |
C18H16ClF3N4OS |
|---|---|
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
[3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C18H16ClF3N4OS/c1-10-5-2-3-7-25(10)17(27)15-14(19)16-23-11(12-6-4-8-28-12)9-13(18(20,21)22)26(16)24-15/h4,6,8-10H,2-3,5,7H2,1H3 |
InChI-Schlüssel |
CHLRAUZNHLSBRI-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F |
Kanonische SMILES |
CC1CCCCN1C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-methyl-1,2-oxazol-3-yl)-2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B274535.png)
![1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone](/img/structure/B274536.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide](/img/structure/B274537.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}pyrimidin-4-ol](/img/structure/B274538.png)
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one](/img/structure/B274539.png)
![2-{[5-(1H-benzimidazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-chlorothiophen-2-yl)ethanone](/img/structure/B274540.png)
![4-[3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274546.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274549.png)
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274555.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B274558.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)